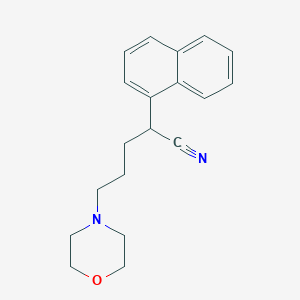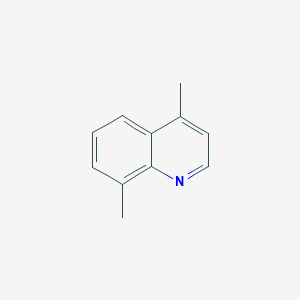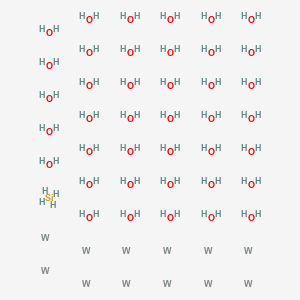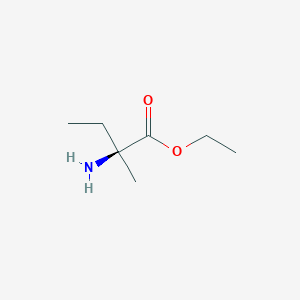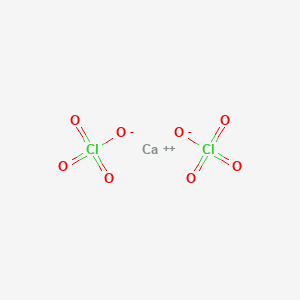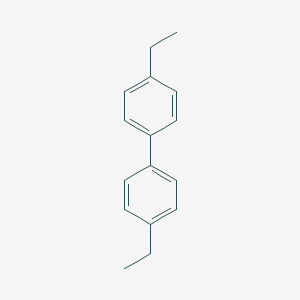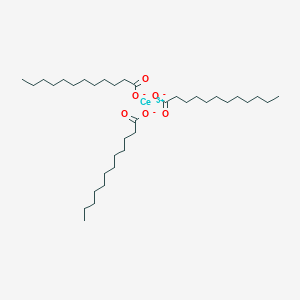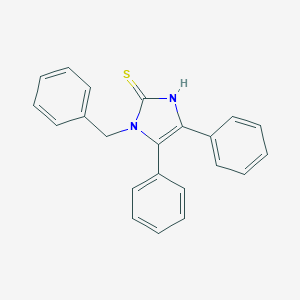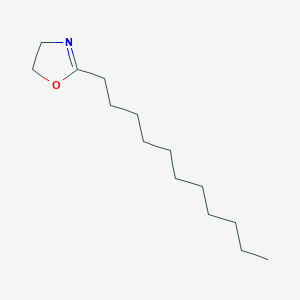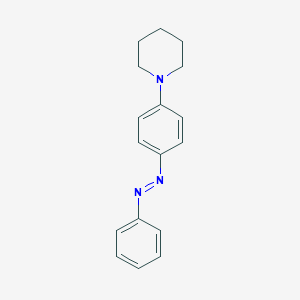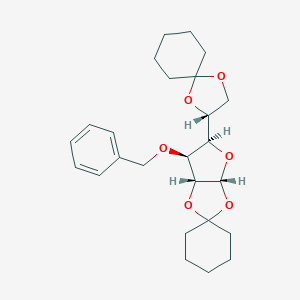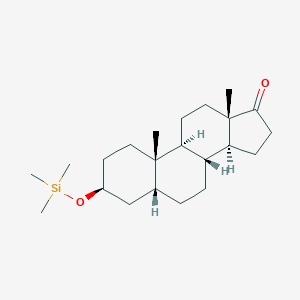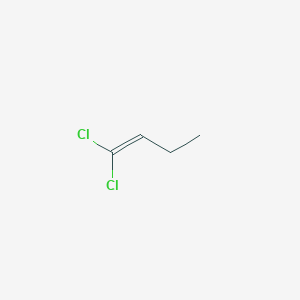
Dichlorobutene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of chlorinated hydrocarbon that is commonly used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of dichlorobutene is not fully understood. However, it is known to interact with various biological molecules such as proteins and nucleic acids. It is believed that dichlorobutene can form covalent bonds with these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Dichlorobutene has been shown to have various biochemical and physiological effects. It has been found to be toxic to certain types of cells, including cancer cells. It can also cause DNA damage and induce oxidative stress in cells. However, the exact mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorobutene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, it is important to note that dichlorobutene can be hazardous to handle and requires proper safety precautions.
Zukünftige Richtungen
There are several future directions for research on dichlorobutene. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested that dichlorobutene could be used as a tool for studying the structure and function of biological molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of dichlorobutene and its mechanism of action.
Conclusion
In conclusion, dichlorobutene is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly used in the synthesis of organic compounds and has been studied for its potential as a therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications in various fields of science.
Synthesemethoden
Dichlorobutene can be synthesized through the chlorination of butene. This process involves the addition of chlorine gas to butene in the presence of a catalyst such as aluminum chloride or iron chloride. The resulting product is a mixture of different isomers of dichlorobutene, which can be separated using various purification techniques.
Wissenschaftliche Forschungsanwendungen
Dichlorobutene has been extensively studied for its potential applications in various fields of science. It is commonly used in the synthesis of organic compounds such as pharmaceuticals, agrochemicals, and fragrances. Its unique properties also make it a useful reagent in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
11069-19-5 |
|---|---|
Produktname |
Dichlorobutene |
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
1,1-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h3H,2H2,1H3 |
InChI-Schlüssel |
UAZUEJTXWAXSMA-UHFFFAOYSA-N |
SMILES |
CCC=C(Cl)Cl |
Kanonische SMILES |
CCC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
